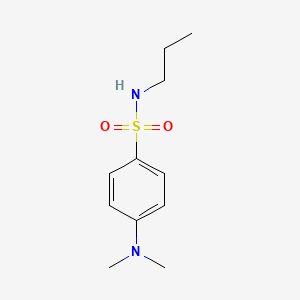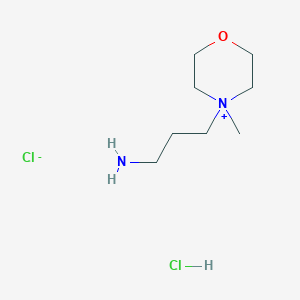
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a propan-1-amine chain. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride typically involves the reaction of 4-methylmorpholine with a suitable alkylating agent, followed by the introduction of the propan-1-amine chain. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its chloride and hydrochloride forms.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is utilized in biochemical assays and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The pathways involved may include activation of carboxylic acids and subsequent nucleophilic attack by amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis and shares some structural similarities with 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride.
N,N-Diisopropylethylamine: Another reagent used in organic synthesis, particularly in amide coupling reactions.
Uniqueness
What sets this compound apart is its specific structure that allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
307002-08-0 |
|---|---|
Molekularformel |
C8H20Cl2N2O |
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
3-(4-methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride |
InChI |
InChI=1S/C8H19N2O.2ClH/c1-10(4-2-3-9)5-7-11-8-6-10;;/h2-9H2,1H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
LOOSGPSPFRQPDP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCOCC1)CCCN.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
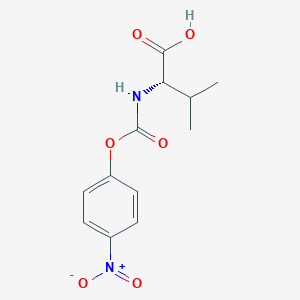
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
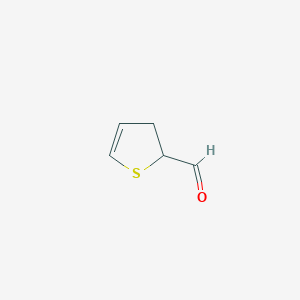
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
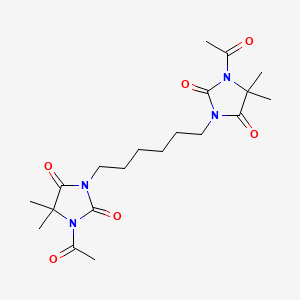
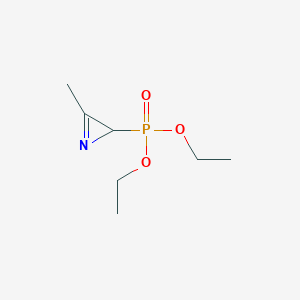
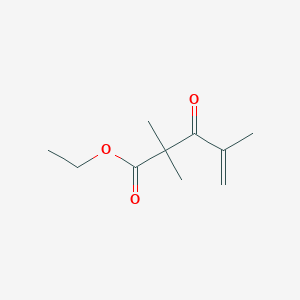
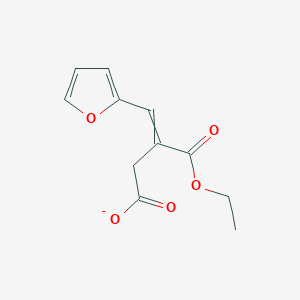
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
